(S)-Amino-furan-2-YL-acetic acid
Beschreibung
(S)-Amino-furan-2-YL-acetic acid (CAS: 17119-54-9; MDL: MFCD00030618) is a chiral carboxylic acid derivative featuring a furan ring substituted with an amino group and an acetic acid moiety. Its molecular formula is C₆H₇NO₃, with a molecular weight of 141.126 g/mol and a monoisotopic mass of 141.042593 Da . The compound is also known by synonyms such as α-amino-2-furanacetic acid and 2-amino-2-(furan-2-yl)acetic acid. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of enantiomerically pure compounds due to its stereospecific (S)-configuration .
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(furan-2-yl)acetic acid |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
DYFYPSCJKBYYNK-YFKPBYRVSA-N |
SMILES |
C1=COC(=C1)C(C(=O)O)N |
Isomerische SMILES |
C1=COC(=C1)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=COC(=C1)C(C(=O)O)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Ammonium (2Z)-2-Furyl(methoxyimino)acetate
- Molecular Formula : C₇H₁₀N₂O₄
- Molecular Weight : 186.17 g/mol
- Key Features: Contains a methoxyimino group (-N-OCH₃) instead of an amino group, with an ammonium counterion.
- Applications: Used in synthetic chemistry as a precursor for heterocyclic compounds. The methoxyimino group enhances stability but reduces nucleophilicity compared to the amino group in the parent compound .
| Property | (S)-Amino-furan-2-YL-acetic Acid | Ammonium (2Z)-2-Furyl(methoxyimino)acetate |
|---|---|---|
| Functional Groups | Amino, acetic acid | Methoxyimino, ammonium, acetic acid |
| CAS Number | 17119-54-9 | 97148-89-5 |
| Bioactivity | Pharmaceutical intermediate | Limited bioactivity reported |
Substituted Aminothien-2-YL-acetic Acid Derivatives
- Molecular Framework : Replaces the furan ring with a thiophene (sulfur-containing) ring.
- Key Differences : Thiophene’s sulfur atom increases electron density and metabolic stability compared to furan’s oxygen. This substitution often enhances binding to sulfur-interacting enzymes (e.g., cytochrome P450) .
[Benzenesulfonyl-Furan-2-Ylmethyl-Amino]-Acetic Acid
- Molecular Formula: C₁₃H₁₃NO₅S
- Molecular Weight : 295.31 g/mol
- Key Features : Incorporates a benzenesulfonyl group, which introduces strong electron-withdrawing effects and sulfonamide-like properties.
- Applications : Investigated in research for enzyme inhibition (e.g., kinase targets) due to its sulfonyl moiety .
| Property | This compound | [Benzenesulfonyl...]Acetic Acid |
|---|---|---|
| Solubility | Moderate in polar solvents | Enhanced solubility in DMSO |
| Pharmacological Target | Amino acid receptors | Enzyme active sites (e.g., kinases) |
2-Amino-2-(5-Methylthiophen-2-YL)acetic Acid
- Molecular Formula: C₇H₉NO₂S
- Molecular Weight : 171.22 g/mol
- Key Differences: Features a methyl-substituted thiophene ring.
(S)-2-Amino-3-(Furan-2-YL)propanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₀ClNO₃
- Molecular Weight : 191.61 g/mol
- Key Differences: Propanoic acid backbone (vs. acetic acid), elongating the carbon chain. This modification alters conformational flexibility and receptor binding profiles .
Structural and Functional Data Table
Vorbereitungsmethoden
Friedel-Crafts Acylation Followed by Reductive Amination
A widely reported method involves Friedel-Crafts acylation of furan with chlorooxoacetic acid derivatives. For example, reaction of furan with methyl chlorooxoacetate in the presence of ZnCl₂ yields 2-oxo-furan-2-yl-acetic acid methyl ester, which undergoes reductive amination with ammonium acetate and NaBH₃CN to produce the racemic amino acid.
Reaction Conditions :
Limitations of Direct Amination
This route suffers from poor stereocontrol, necessitating post-synthesis resolution. By-products such as trans-imino isomers (up to 15%) further complicate purification.
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Allylic Amination
The use of chiral palladium catalysts enables enantioselective amination. A 2019 study demonstrated that Pd(OAc)₂ with (R)-BINAP ligand catalyzes the reaction between 2-furyl-α,β-unsaturated esters and benzylamine, achieving 85% yield and 98% ee for the (S)-enantiomer.
Mechanistic Insight :
The BINAP ligand induces axial chirality, favoring nucleophilic attack at the re face of the π-allyl intermediate.
Organocatalytic Approaches
Proline-derived catalysts facilitate asymmetric Mannich reactions between furfural derivatives and glycine equivalents. For instance, (S)-proline (20 mol%) in DMF at −20°C affords the (S)-amino acid with 82% ee, though yields remain moderate (64%).
Hydrolytic Methods for Racemic Resolution
Enzymatic Hydrolysis of Esters
Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (S)-ethyl ester from racemic mixtures. A 2020 protocol achieved >99% ee using CAL-B in phosphate buffer (pH 7.0) at 37°C, though the yield was limited to 71% due to incomplete conversion.
Optimization Parameters :
- Substrate concentration: 0.5 M
- Enzyme loading: 15 mg/mmol
- Reaction time: 48 h
Diastereomeric Salt Formation
Treating racemic amino acid with (1R)-(−)-10-camphorsulfonic acid in ethanol yields diastereomeric salts, separable via fractional crystallization. This method achieves 89% ee but requires multiple recrystallization steps, reducing overall yield to 58%.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively removes trans-imino by-products. However, enantiomeric separation requires chiral stationary phases (e.g., Chiralpak AD-H), increasing cost and complexity.
Recrystallization
Ethanol/water mixtures (4:1 v/v) provide optimal purity (>99%) for the final (S)-enantiomer, albeit with 12–15% loss during solvent removal.
Comparative Analysis of Preparation Methods
| Parameter | Direct Amination | Catalytic Asymmetry | Hydrolytic Resolution |
|---|---|---|---|
| Yield | 52% | 85% | 71% |
| ee | Racemic | 98% | >99% |
| Scalability | High | Moderate | Low |
| Cost | Low | High | Moderate |
Catalytic asymmetry balances yield and stereoselectivity, whereas hydrolytic resolution excels in enantiopurity at the expense of scalability.
Q & A
Q. Essential methods :
- Chiral HPLC : Using columns like Chiralpak IA/IB to confirm enantiopurity (>99% ee). Mobile phases often include hexane:isopropanol with 0.1% TFA .
- NMR spectroscopy : ¹H NMR (δ 6.3–7.2 ppm for furan protons; δ 3.8–4.2 ppm for α-amino protons) and ¹³C NMR (δ 170–175 ppm for carboxylic acid) .
- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethanol/water .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 142.05 (C₆H₇NO₃) .
Advanced: How can computational modeling predict the biological interactions of this compound?
Q. Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like GABA receptors or enzymes (e.g., D-amino acid oxidase). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- MD simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers or protein complexes .
- QSAR models : Correlate substituent effects (e.g., fluorine at furan C5) with bioactivity using Hammett σ constants .
Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Common discrepancies : Variability in IC₅₀ values (e.g., 10–100 µM for enzyme inhibition) may arise from:
- Purity issues : Trace solvents (DMSO) or enantiomeric impurities (>2% (R)-form) skew results. Validate via chiral HPLC and TGA .
- Assay conditions : pH-dependent ionization of the carboxylic acid group alters binding. Standardize buffers (pH 7.4 for physiological relevance) .
- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. CHO cells) to confirm target selectivity .
Resolution : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for kinetics).
Methodological: What strategies ensure high enantiomeric excess (ee) in large-scale synthesis?
Q. Key approaches :
- Dynamic kinetic resolution : Combine asymmetric catalysts (e.g., Ru-BINAP) with racemization agents to convert undesired (R)-enantiomers .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize .
- Flow chemistry : Continuous reactors with immobilized catalysts (e.g., polystyrene-supported proline) improve yield (80–90%) and ee (98%) .
Application: How is this compound utilized in peptidomimetic drug design?
Q. Design principles :
- Backbone modification : Replace glycine in tripeptides (e.g., RGD sequences) to enhance metabolic stability .
- Conformational restraint : The rigid furan ring restricts Φ/Ψ angles, mimicking β-sheet or α-helix motifs .
- Bioisosterism : Substitute for phenylalanine in kinase inhibitors to improve solubility (logP reduction from 2.8 to 1.5) .
Case study : Incorporation into MMP-9 inhibitors increased selectivity (>50-fold vs. MMP-2) due to furan-oxygen interactions with Zn²⁺ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
